6-Hydroxynaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxynaphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivativesThis compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
6-Hydroxynaphthalene-1-carbonitrile, also known as 6-Hydroxy-1-naphthonitrile, has been found to interact with Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in various biological processes, including cell growth, differentiation, and apoptosis.
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
It has been suggested that the compound may influence pathways related to cell growth and differentiation . More research is needed to fully understand the compound’s impact on biochemical pathways.
Result of Action
Some studies suggest that the compound may have anticancer properties . It has been found to exhibit activity against human colon carcinoma cell lines . .
Preparation Methods
6-Hydroxynaphthalene-1-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1-cyano-6-methoxy-3,4-dihydronaphthalene with appropriate reagents . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Hydroxynaphthalene-1-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding quinones or reduction to form naphthols . Substitution reactions can lead to the formation of various derivatives depending on the reagents and conditions used.
Scientific Research Applications
6-Hydroxynaphthalene-1-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties and its ability to interact with biological molecules. In the industrial sector, it is used in the production of dyes and pigments due to its chromophoric properties .
Comparison with Similar Compounds
6-Hydroxynaphthalene-1-carbonitrile can be compared with other similar compounds such as 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile . These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 8-halonaphthalene-1-carbonitriles have halogen atoms that can participate in unique intermolecular interactions, while naphthalene-1,8-dicarbonitrile has two nitrile groups that can influence its reactivity and applications.
Properties
IUPAC Name |
6-hydroxynaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQTUYCOTSTNLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695402 |
Source
|
Record name | 6-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130200-57-6 |
Source
|
Record name | 6-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxynaphthalene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.